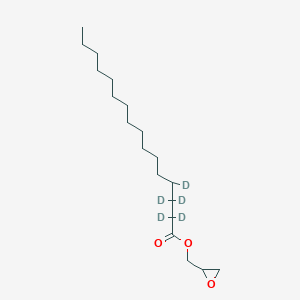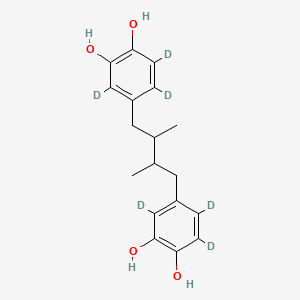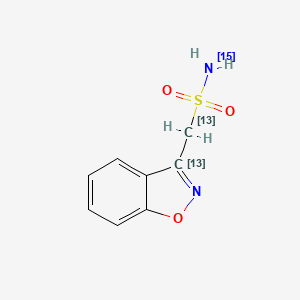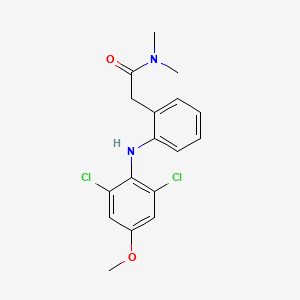
グリシジルパルミテート-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycidyl Palmitate-d5 is the deuterium labeled Glycidyl Palmitate . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Molecular Structure Analysis
The molecular formula of Glycidyl Palmitate-d5 is C19H31D5O3 . The molecular weight is 317.52 . The structure includes a glycidyl group (epoxy group) attached to a palmitate moiety .科学的研究の応用
高度な遺伝子編集
グリシジルパルミテート-d5は、高度な遺伝子編集に使用できます . これは、安定同位体標識化合物を用いることができ、合成過程でDNAまたはRNAに組み込むことができます。 これにより、研究者はこれらの分子の生物系内での移動と相互作用を追跡できます .
クローニングと発現
クローニングと発現研究では、this compoundをトレーサー分子として使用できます . 関心の対象となるDNAまたはRNAに組み込むことで、研究者は関心の対象となる遺伝子の発現を監視し、その機能を理解できます .
DNAとRNAの精製
This compoundは、DNAとRNAの精製に使用できます . この化合物は、サンプル中に存在する不純物に結合することができ、精製過程でそれらを取り除くことができます .
材料科学と工学
材料科学と工学の分野では、this compoundを新素材の開発に使用できます . たとえば、3Dバイオプリンティングと3Dプリンティングプロセスで、特定の特性を持つ構造を作成するために使用できます .
電池、スーパーキャパシタ、燃料電池
作用機序
Target of Action
Glycidyl Palmitate-d5 is a deuterium-labeled derivative of Glycidyl Palmitate It’s known that glycidyl palmitate and its derivatives are used in the food industry, particularly in the processing of palm oil .
Mode of Action
It’s known that glycidyl palmitate and its derivatives interact with their targets through a process of hydrogenation and fractionation . This process leads to the reduction of 3-MCPD esters and glycidyl esters in palm oil .
Biochemical Pathways
It’s known that the hydrogenation and fractionation process, which involves glycidyl palmitate and its derivatives, impacts the levels of 3-mcpd esters and glycidyl esters in palm oil . These esters are transformed into non-carcinogenic and non-genotoxic products by hydrogenolysis and deoxygenation reactions .
Pharmacokinetics
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
It’s known that the hydrogenation and fractionation process involving glycidyl palmitate and its derivatives leads to the reduction of 3-mcpd esters and glycidyl esters in palm oil . These esters are transformed into non-carcinogenic and non-genotoxic products .
Action Environment
It’s known that the hydrogenation and fractionation process, which involves glycidyl palmitate and its derivatives, is influenced by the type of nickel catalyst used .
生化学分析
Biochemical Properties
Glycidyl Palmitate-d5 plays a significant role in biochemical reactions, particularly in the study of lipid metabolism. It interacts with several enzymes, including lipases and esterases, which catalyze the hydrolysis of ester bonds. These interactions are crucial for understanding the metabolic fate of Glycidyl Palmitate-d5 in biological systems. Additionally, Glycidyl Palmitate-d5 can interact with proteins involved in lipid transport and storage, such as fatty acid-binding proteins and lipoproteins. These interactions help elucidate the mechanisms of lipid transport and distribution in cells .
Cellular Effects
Glycidyl Palmitate-d5 has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules, such as protein kinase C and mitogen-activated protein kinases. These pathways are involved in regulating cell growth, differentiation, and apoptosis. Glycidyl Palmitate-d5 also impacts gene expression by altering the transcriptional activity of genes involved in lipid metabolism and inflammatory responses. Furthermore, Glycidyl Palmitate-d5 affects cellular metabolism by influencing the uptake and utilization of fatty acids, thereby altering energy production and storage .
Molecular Mechanism
The molecular mechanism of Glycidyl Palmitate-d5 involves its binding interactions with various biomolecules. It can act as a substrate for enzymes such as lipases, leading to the formation of glycidol and palmitic acid. Glycidyl Palmitate-d5 can also inhibit or activate specific enzymes, thereby modulating their activity. For example, it has been shown to inhibit the activity of certain esterases, which can affect the hydrolysis of other ester-containing compounds. Additionally, Glycidyl Palmitate-d5 can influence gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glycidyl Palmitate-d5 can change over time. The stability of Glycidyl Palmitate-d5 is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, Glycidyl Palmitate-d5 can undergo degradation, leading to the formation of glycidol and palmitic acid. Long-term studies have shown that Glycidyl Palmitate-d5 can have sustained effects on cellular function, including alterations in lipid metabolism and gene expression. These effects can be observed in both in vitro and in vivo studies, providing valuable insights into the long-term impact of Glycidyl Palmitate-d5 on biological systems .
Dosage Effects in Animal Models
The effects of Glycidyl Palmitate-d5 vary with different dosages in animal models. At low doses, Glycidyl Palmitate-d5 can enhance lipid metabolism and improve energy production. At high doses, Glycidyl Palmitate-d5 can have toxic effects, including liver and kidney damage. These adverse effects are likely due to the accumulation of glycidol and palmitic acid, which can disrupt cellular function and induce oxidative stress. Threshold effects have been observed, indicating that there is a specific dosage range within which Glycidyl Palmitate-d5 exerts its beneficial effects without causing toxicity .
Metabolic Pathways
Glycidyl Palmitate-d5 is involved in several metabolic pathways, including the β-oxidation of fatty acids and the synthesis of triglycerides. It interacts with enzymes such as acyl-CoA synthetase and carnitine palmitoyltransferase, which are involved in the activation and transport of fatty acids into the mitochondria for β-oxidation. Glycidyl Palmitate-d5 can also affect the levels of metabolites such as acetyl-CoA and malonyl-CoA, which are key intermediates in fatty acid metabolism. These interactions provide insights into the metabolic fate of Glycidyl Palmitate-d5 and its role in lipid metabolism .
Transport and Distribution
Within cells and tissues, Glycidyl Palmitate-d5 is transported and distributed by various transporters and binding proteins. It can interact with fatty acid transport proteins and lipoproteins, which facilitate its uptake and distribution in different tissues. Glycidyl Palmitate-d5 can also accumulate in specific cellular compartments, such as lipid droplets and mitochondria, where it exerts its effects on lipid metabolism and energy production. These interactions are crucial for understanding the transport and distribution of Glycidyl Palmitate-d5 in biological systems .
Subcellular Localization
Glycidyl Palmitate-d5 is localized in various subcellular compartments, including the endoplasmic reticulum, mitochondria, and lipid droplets. Its localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments. In the endoplasmic reticulum, Glycidyl Palmitate-d5 can be involved in the synthesis and modification of lipids. In mitochondria, it can influence energy production by modulating the β-oxidation of fatty acids. In lipid droplets, Glycidyl Palmitate-d5 can affect lipid storage and mobilization. These subcellular localizations are essential for understanding the functional roles of Glycidyl Palmitate-d5 in cells .
特性
IUPAC Name |
oxiran-2-ylmethyl 2,2,3,3,4-pentadeuteriohexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(20)22-17-18-16-21-18/h18H,2-17H2,1H3/i13D,14D2,15D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVUJPJYTYQNGJ-OHSHDQBZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CCCCCCCCCCCC)C([2H])([2H])C([2H])([2H])C(=O)OCC1CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate](/img/structure/B585232.png)


![3-[[4-(2-Methoxyphenyl)-2-pyridinyl]amino]-benzenemethanesulfonamide](/img/structure/B585243.png)

